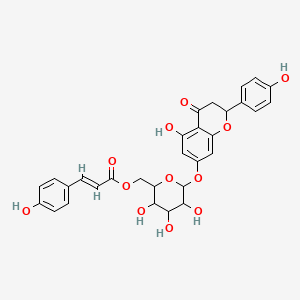
6''-p-Coumaroylprunin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’'-p-Coumaroylprunin is a flavonoid-7-o-glycoside, a class of organic compounds known for their diverse biological activities. It is a derivative of prunin, which is a flavonoid glycoside, and is characterized by the presence of a p-coumaroyl group attached to the prunin molecule . This compound is found in various plants and is known for its potential health benefits, including antioxidant and enzyme inhibitory activities .
Métodos De Preparación
The synthesis of 6’'-p-Coumaroylprunin typically involves the esterification of prunin with p-coumaric acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques .
-
Synthetic Route
Starting Materials: Prunin and p-coumaric acid.
Catalyst: Acidic or basic catalysts can be used.
Solvent: Common solvents include methanol, ethanol, or water.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete esterification.
-
Industrial Production
Extraction: The compound is extracted from plant materials using solvents like acetone or ethanol.
Purification: The crude extract is purified using column chromatography to isolate 6’'-p-Coumaroylprunin.
Análisis De Reacciones Químicas
6’'-p-Coumaroylprunin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidized derivatives of 6’'-p-Coumaroylprunin.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Products: Reduced forms of the compound, such as dihydro derivatives.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in organic solvents under reflux conditions.
Products: Substituted derivatives of 6’'-p-Coumaroylprunin.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The biological activities of 6’'-p-Coumaroylprunin are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes like lipase, α-glucosidase, and tyrosinase by binding to their active sites, thus preventing substrate binding and subsequent enzymatic reactions.
Comparación Con Compuestos Similares
6’'-p-Coumaroylprunin is unique among flavonoid glycosides due to the presence of the p-coumaroyl group. Similar compounds include:
Prunin: The parent compound without the p-coumaroyl group.
Apigenin: A flavonoid with similar antioxidant properties but lacking the glycoside moiety.
Verbascoside: Another phenolic compound with potent antioxidant and enzyme inhibitory activities.
In comparison, 6’'-p-Coumaroylprunin exhibits a unique combination of antioxidant and enzyme inhibitory properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
94392-49-1 |
|---|---|
Fórmula molecular |
C30H28O12 |
Peso molecular |
580.5 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22?,24-,27-,28+,29-,30-/m1/s1 |
Clave InChI |
PLORCKNHUZJPKH-PTROEBSBSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
SMILES isomérico |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
melting_point |
164-166°C |
Key on ui other cas no. |
96686-70-3 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















